molecular formula C10H8FN3O2 B3135453 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 400877-64-7

1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B3135453
CAS No.: 400877-64-7
M. Wt: 221.19 g/mol
InChI Key: PYMBCEHDVUAFOI-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound. Its empirical formula is C10H9FN2 and its molecular weight is 176.19 .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, one study described a four-step process for synthesizing a potential dopamine D4 receptor ligand .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 19F nuclear magnetic resonance (NMR) spectroscopy . The 19F NMR spectra can provide a wealth of molecular structure information as well as its associated chemical environment .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques . For example, 19F NMR can help resolve individual fluorine-containing functional groups and provide additional insight into structural effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods . For instance, it has been reported that the compound is a solid at 20 degrees Celsius .

Scientific Research Applications

Therapeutic Applications of Pyrazoline Derivatives

Pyrazolines, including structures related to 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, are recognized for their broad pharmacological properties. These derivatives have shown potential in antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. Specifically, they have been identified as cannabinoid CB1 receptor antagonists, antiepileptic, antiviral, and possess MAO-inhibitory and antinociceptive activities among others. Their versatile pharmacological effects underscore the substantial interest in further exploring pyrazoline-based compounds for pharmaceutical applications (Shaaban, Mayhoub, & Farag, 2012).

Anticancer Potential

Research into pyrazoline derivatives has also revealed their potential as anticancer agents. These compounds have been systematically synthesized and evaluated for their biological activity, demonstrating significant effects against various cancer types. The exploration of pyrazoline derivatives in anticancer research points to the structural versatility of the pyrazole nucleus, which is conducive to the development of novel therapeutic agents with enhanced efficacy (Ray et al., 2022).

Monoamine Oxidase Inhibition

Further, pyrazoline derivatives have been found to inhibit monoamine oxidase (MAO), a key enzyme involved in the catabolism of neurotransmitters in the brain. The selectivity and activity of pyrazoline compounds toward MAO isoenzymes suggest their potential in treating neurological disorders, including depression and anxiety. This finding highlights the therapeutic relevance of pyrazoline scaffolds in designing new drugs targeting central nervous system disorders (Mathew, Suresh, Anbazhagan, & Mathew, 2013).

Synthetic and Medicinal Perspectives

The synthetic versatility of pyrazolines, including the generation of methyl-substituted derivatives, is a focal point for medicinal chemistry research. These compounds exhibit a wide spectrum of biological activities, underscoring their importance as medicinal scaffolds. The ongoing development of synthetic methodologies for pyrazoline derivatives aims at discovering new drug candidates with high efficacy and minimal side effects (Sharma et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorobenzyl chloride, indicates that it is combustible and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

The future directions for the study of 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole could involve further exploration of its potential therapeutic uses . For instance, it could be interesting to investigate its potential as a therapeutic agent due to its unique properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMBCEHDVUAFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249933
Record name 1-[(4-Fluorophenyl)methyl]-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400877-64-7
Record name 1-[(4-Fluorophenyl)methyl]-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400877-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Fluorophenyl)methyl]-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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